molecular formula C44H34N8 B1436518 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine CAS No. 22112-84-1

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine

Cat. No. B1436518
CAS RN: 22112-84-1
M. Wt: 674.8 g/mol
InChI Key: REPFNYFEIOZRLM-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is a porphyrin derivative with the molecular formula C44H34N8 and a molecular weight of 674.81 . It appears as a blue-purple crystalline powder .


Synthesis Analysis

The synthesis of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine involves the use of 5,10,15,20-TETRAKIS (4-AMINOPHENYL)-21H,23H-PORPHINE and Cobalt (II) acetate tetrahydrate . Another method involves the use of conventional and microwave-assisted techniques, which have been reported to yield high yields ranging from 55 to 78% .


Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is complex, with multiple aromatic rings and nitrogen atoms . The InChI Key is WLCKPHYUFDYULK-UHFFFAOYSA-N .


Chemical Reactions Analysis

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine can form complexes with Mn3+ . It can also be used to synthesize its cobalt (II) derivative .


Physical And Chemical Properties Analysis

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is a dark blue to dark purple to black powder or crystals . It has a molecular weight of 674.81 g/mol .

Scientific Research Applications

Synthesis of Porphyrin Derivatives

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine has been utilized in synthesizing porphyrin α,ω-bis(methylamino)peptide constructs. These constructs are vital in creating novel polymeric porphinatomanganese(III) agents, potentially enhancing contrast in MRI applications (Matthews, Pouton, & Threadgill, 1999).

Ion Association at Electrode Surfaces

Research has explored the use of derivatives of 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine in studying ion association at electrode surfaces. This includes examining hexacyanoferrate(III)/(II) ions' surface ion pairs using cyclic voltammetry, contributing significantly to electrochemical analysis techniques (Zhang, Lever, & Pietro, 1997).

Interaction with Carbon Nanotubes

A derivative of this compound, 5,10,15,20-tetrakis(hexadecyloxyphenyl)-21H,23H-porphine, has been found to selectively interact with semiconducting single-walled carbon nanotubes. This interaction aids in the enrichment of semiconducting nanotubes, offering applications in nanotechnology and materials science (Li et al., 2004).

Fluorometric Studies at Interfaces

The compound’s derivatives have been studied for their interfacial ion-association adsorption behavior using total internal reflection fluorometry. This research is significant for understanding the adsorptivity of porphyrins in various environments, potentially influencing the design of sensors and interfacial materials (Saitoh & Watarai, 1997).

Spectroscopic Studies with Nucleic Compounds

Spectroscopic studies have been conducted on water-soluble cationic porphyrins, derivatives of 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine, and their interaction with nucleic compounds. This research provides insights into the interactions of these porphyrins with biological molecules, crucial for biophysical and biochemical applications (Makarska-Białokoz, 2013).

Chirality in Porphyrin Assemblies

Studies on achiral porphyrin derivatives have shown spontaneous symmetry breaking and macroscopic supramolecular chirality in certain conditions. This research opens avenues for exploring chirality in materials science, particularly in supramolecular chemistry (Chen et al., 2006).

Fluorescence Quenching in Biochemical Interactions

Investigations into fluorescence quenching behavior of uric acid with cationic porphyrins, derivatives of 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine, provide valuable data for understanding biochemical interactions and fluorescence phenomena in biological systems (Makarska-Białokoz & Borowski, 2015).

Binding Affinity Studies

The synthesis and binding properties of fluorinated porphyrins, based on 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine, demonstrate novel binding modes in porphyrin chemistry. This research is instrumental in developing optical sensors and understanding fluorophilic interactions (Paleta et al., 2002).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine research could involve its use in drug delivery systems and further exploration of its photodynamic properties .

properties

IUPAC Name

4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H,45-48H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPFNYFEIOZRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261827
Record name 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine

CAS RN

22112-84-1
Record name Tetra-(4-aminophenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine
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5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine
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Reactant of Route 6
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine

Citations

For This Compound
114
Citations
C Comuzzi, M Marino, D Poletti, M Boaro… - … of Photochemistry and …, 2022 - Elsevier
Four porphyrins, namely: 5,10,15,20-tetrakis(4-methylphenyl)-21H,23H-porphine (4MeP, 1), 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine (4OMeP, 2), 5,10,15,20-tetra-4-…
Number of citations: 6 www.sciencedirect.com
S Kandambeth, DB Shinde, MK Panda… - Angewandte …, 2013 - Wiley Online Library
Covalent organic frameworks (COFs)[1] are a new class of porous materials that follow the same rules of reticular chemistry [2] as metal-organic frameworks (MOFs).[3] COFs can be …
Number of citations: 425 onlinelibrary.wiley.com
Y Itagaki, S Yamanaka, Y Sadaoka - Sensor Letters, 2008 - ingentaconnect.com
Optical pH sensors with porphyrin molecules, 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine (TAPP) and 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine (TPyP), immobilized on …
Number of citations: 0 www.ingentaconnect.com
X Niu, C Lu, D Su, F Wang, W Tan, F Qu - Analytical Chemistry, 2021 - ACS Publications
As an early-stage tumor biomarker, microRNA (miRNA) has clinical application potential and its sensitive and accurate detection is significant for early tumor diagnosis. In this study, a …
Number of citations: 46 pubs.acs.org
Y Xie, M Xu, L Wang, H Liang, L Wang… - Materials Science and …, 2020 - Elsevier
Here, a novel iron-porphyrin-based covalent organic framework (COF p-Fepor NH2-BTA ) was synthesized and applied for electrochemical sensing H 2 O 2 and pH which involved in …
Number of citations: 35 www.sciencedirect.com
M Sun, C Zhang, D Chen, J Wang, Y Ji, N Liang… - …, 2021 - Wiley Online Library
As "molecular bridge," coupling agents can not only realize the covalent connection of composites, but also affect their properties, thus affecting the properties of devices based on them. …
Number of citations: 25 onlinelibrary.wiley.com
P Li, G Xu, N Wang, B Guan, S Zhu… - Advanced Functional …, 2021 - Wiley Online Library
While tremendous advances have been made in dimensionality‐dependent performances of inorganic‐based low‐dimensional nanostructures, paradigms concerning π‐conjugated …
Number of citations: 25 onlinelibrary.wiley.com
J Zhang, D Liu, Q Ou, Y Lu, J Huang - ACS Applied Materials & …, 2022 - ACS Publications
Synaptic devices emulating biological synapses are a key building component of artificial neural networks. Porphyrins and graphene, as two kinds of emerging electronic materials, …
Number of citations: 8 pubs.acs.org
TN Kopylova, SY Nikonov, EN Telminov… - HETEROGENEOUS …, 2016 - researchgate.net
We conducted a feasibility study to evaluate an applicability of molecular layer epitaxy (MLE) method to fabricate heterogeneous nanocatalysts. The probability of MLE nano-catalytic …
Number of citations: 2 www.researchgate.net
J Cui, Y Zhang, K Lun, B Wu, L He, M Wang, S Fang… - Microchimica Acta, 2023 - Springer
The two-dimensional porphyrin-based covalent organic framework (denoted by Tph-TDC-COF) was used as the sensitive layerto build an aptamer-based electrochemical sensor for the …
Number of citations: 3 link.springer.com

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